molecular formula C17H19N3O4 B2743098 2-(4-acetyl-2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide CAS No. 2176202-06-3

2-(4-acetyl-2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide

Cat. No. B2743098
CAS RN: 2176202-06-3
M. Wt: 329.356
InChI Key: AMPDHFGTCZYFRH-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide, also known as AM-1241, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

Chemical synthesis methods have been developed for related compounds, which are valuable intermediates in pharmaceuticals. For instance, research on the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in the synthesis of anticancer drugs, highlights the importance of synthetic pathways for similar compounds (Guo Lei-ming, 2012). This indicates the potential application of our compound in drug synthesis, where its specific functionalities might contribute to the pharmacological profile of new drugs.

Application in Chromatography

The use of chemical derivatives for enhancing the detection sensitivity in analytical techniques such as high-performance liquid chromatography (HPLC) has been investigated. For example, certain derivatives have been used as fluorogenic labeling reagents for the HPLC analysis of biologically important thiols, suggesting that similar compounds could be designed for specific analytical applications (R. Gatti et al., 1990).

Crystal Structure Analysis

Understanding the crystal structure of related compounds provides insights into their potential interactions and reactivity. The crystal structure of p-methoxyphenyl derivatives has been elucidated, which is crucial for the development of new materials and pharmaceuticals (D. Peikow et al., 2006).

Pharmacological Applications

Derivatives of related structures have been studied for their pharmacological activities. For example, S-acetamide derivatives of dimethylthiopyrimidine were evaluated as potential anticonvulsant agents, highlighting the versatility of these chemical frameworks in medicinal chemistry (H. Severina et al., 2020). This suggests potential pharmacological applications for "2-(4-acetyl-2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide" in the development of new therapeutic agents.

properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-6-14(20-10-19-11)8-18-17(22)9-24-15-5-4-13(12(2)21)7-16(15)23-3/h4-7,10H,8-9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPDHFGTCZYFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)COC2=C(C=C(C=C2)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetyl-2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide

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